molecular formula C6H4BF3O2 B1308368 2,3,5-Trifluorophenylboronic acid CAS No. 247564-73-4

2,3,5-Trifluorophenylboronic acid

Cat. No. B1308368
M. Wt: 175.9 g/mol
InChI Key: IRMUMGKQAXLGHK-UHFFFAOYSA-N
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Description

2,3,5-Trifluorophenylboronic acid is a chemical compound with the linear formula F3C6H2B(OH)2. It has a molecular weight of 175.90 . It is used as a reactant in the synthesis of biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trifluorophenylboronic acid consists of a phenyl ring with three fluorine atoms and a boronic acid group .


Chemical Reactions Analysis

2,3,5-Trifluorophenylboronic acid is involved in the synthesis of biologically active compounds. It has been used in the synthesis of pyrazole-acids, which are used as agonists of human orphan GPCR GPR109a, and bicyclic pyrazole carboxylic acid derivatives, which act as a niacin receptor agonist .


Physical And Chemical Properties Analysis

2,3,5-Trifluorophenylboronic acid is a solid with a melting point of 221 °C . It has a density of 1.4±0.1 g/cm3, a boiling point of 269.3±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Characterization

2,3,5-Trifluorophenylboronic acid has been used in the synthesis of unsymmetrical diarylpalladium complexes. A study by Nishihara et al. (2004) illustrates its use in reactions with aryl(iodo)palladium(ii) complexes, resulting in stabilized compounds due to fluorine atoms in the ortho positions (Nishihara, Onodera, & Osakada, 2004).

Lewis Acid Catalysis in Organic Synthesis

Arylboron compounds like 2,3,5-Trifluorophenylboronic acid have been identified as water-tolerant Lewis acid catalysts for various carbon-carbon bond formation reactions. This was explored in a paper by Kurihara et al. (1998), where its application in amidation reactions between carboxylic acids and amines was noted (Kurihara, Ishihara, & Yamamoto, 1998).

Palladium Catalyzed Reactions

Huth et al. (1989) discussed the use of arylboronic acids, including 2,3,5-Trifluorophenylboronic acid, in palladium-catalyzed reactions for synthesizing diarylic compounds. This process involves reacting aromatic triflates with boronic acids (Huth, Beetz, & Schumann, 1989).

Arylboron Compounds as Acid Catalysts

Ishihara and Yamamoto (1999) explored how arylboron compounds, including 2,3,5-Trifluorophenylboronic acid, function as air-stable and water-tolerant Lewis or Bronsted acid catalysts in organic synthesis. They play a role in designing chiral boron catalysts for various organic transformations (Ishihara & Yamamoto, 1999).

Application in Suzuki-Miyaura Coupling Reactions

Kinzel et al. (2010) investigated the use of 2,3,5-Trifluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The study focused on its ability to facilitate reactions at room temperature or slightly elevated temperatures, producing desired products efficiently (Kinzel, Zhang, & Buchwald, 2010).

Safety And Hazards

This compound is considered hazardous and may cause skin and eye irritation. It may also cause respiratory irritation if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

properties

IUPAC Name

(2,3,5-trifluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMUMGKQAXLGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399100
Record name 2,3,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trifluorophenylboronic acid

CAS RN

247564-73-4
Record name 2,3,5-Trifluorophenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247564-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5-Trifluorophenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Trifluorophenylboronic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
JF Barquero - 2013 - search.proquest.com
β-lactamases are enzymes produced by bacteria resistant to antibiotics. A common feature on beta lactam antibiotics is the beta-lactam ring. β-lactamases hydrolyze the β-lactam ring …
Number of citations: 1 search.proquest.com
KR Ravichandran, AB Zong, AT Taguchi… - Journal of the …, 2017 - ACS Publications
Redox-active tyrosines (Ys) play essential roles in enzymes involved in primary metabolism including energy transduction and deoxynucleotide production catalyzed by ribonucleotide …
Number of citations: 35 pubs.acs.org
TD Petrova, VE Platonov - Journal" Fluorine Notes, 2014 - notes.fluorine1.ru
Review considers the reactions of alkylation, arylation, alkenylation, and alkynylation of polyfluoroarenes and †“hetarenes occurring in the aromatic ring and leading to the formation …
Number of citations: 6 notes.fluorine1.ru
L Olshansky, JA Stubbe, DG Nocera - Journal of the American …, 2016 - ACS Publications
Ribonucleotide reductase (RNR) catalyzes the conversion of ribonucleotides to deoxyribonucleotides to provide the monomeric building blocks for DNA replication and repair. …
Number of citations: 30 pubs.acs.org

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